N-(4-sulfamoylbenzyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a sulfamoylphenyl group and a benzodioxole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced via sulfonation reactions, where a phenyl group is treated with sulfonating agents to form the sulfamoyl derivative.
Coupling Reactions: The final step involves coupling the benzodioxole core with the sulfamoylphenyl derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Biological Studies: It is used in research to understand its effects on cellular processes and enzyme inhibition.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-[(4-SULFAMOYLPHENYL)METHYL] derivatives
Uniqueness
N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of a sulfamoylphenyl group and a benzodioxole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted therapeutic applications and research.
Properties
Molecular Formula |
C15H14N2O5S |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H14N2O5S/c16-23(19,20)12-4-1-10(2-5-12)8-17-15(18)11-3-6-13-14(7-11)22-9-21-13/h1-7H,8-9H2,(H,17,18)(H2,16,19,20) |
InChI Key |
OOXIYYVSYYIUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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